

# Technical Guide: Physicochemical Properties of 5-Amino-2-chloropyridin-4-ol

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## Compound of Interest

Compound Name: 5-Amino-2-chloropyridin-4-ol

Cat. No.: B589608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and molecular weight of the heterocyclic compound **5-Amino-2-chloropyridin-4-ol**. The information presented herein is foundational for researchers and professionals engaged in chemical synthesis, drug design, and molecular modeling.

## Core Molecular Data

The fundamental physicochemical properties of **5-Amino-2-chloropyridin-4-ol** have been determined based on its chemical structure. This compound is a substituted pyridine ring, featuring an amino group at the 5th position, a chloro group at the 2nd position, and a hydroxyl group at the 4th position. These substitutions dictate its empirical formula and overall molecular mass.

A comprehensive summary of these core quantitative data points is provided in the table below for ease of reference and comparison.

Property	Value
Chemical Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O
Molecular Weight	144.56 g/mol

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.

## Experimental Protocols

As of the latest literature review, specific experimental protocols for the synthesis and analysis of **5-Amino-2-chloropyridin-4-ol** are not widely documented, suggesting it may be a novel or less-common compound. However, standard analytical techniques would be employed for its characterization.

Protocol for Molecular Weight Determination:

Mass spectrometry would be the definitive method for confirming the molecular weight of **5-Amino-2-chloropyridin-4-ol**.

- Sample Preparation: A dilute solution of the synthesized and purified compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be utilized.
- Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule  $[M+H]^+$ .
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the parent ion would be measured. The expected  $m/z$  for  $[C_5H_5ClN_2O + H]^+$  would be approximately 145.0166, which corresponds to the calculated exact mass of the neutral molecule (144.0090) plus the mass of a proton.
- Data Interpretation: The resulting mass spectrum would be analyzed to confirm the presence of the target molecular ion peak and its isotopic pattern, which is characteristic of a chlorine-containing compound.

Protocol for Elemental Analysis:

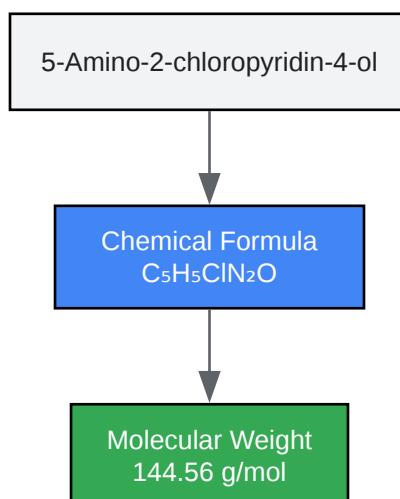
Combustion analysis would be used to experimentally verify the empirical formula.

- Sample Preparation: A precisely weighed sample of the dry, pure compound is required.

- Instrumentation: An elemental analyzer would be used.
- Procedure: The sample is combusted in a furnace with excess oxygen. The resulting combustion gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{N}_2$ ) are separated and quantified by detectors. Chlorine content is typically determined by a separate titration method after combustion.
- Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine are calculated and compared against the theoretical percentages derived from the chemical formula  $\text{C}_5\text{H}_5\text{ClN}_2\text{O}$ .

## Mandatory Visualizations

The logical relationship between the compound's name and its fundamental molecular properties is illustrated in the following diagram.



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Caption: Logical flow from compound name to its formula and molecular weight.

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